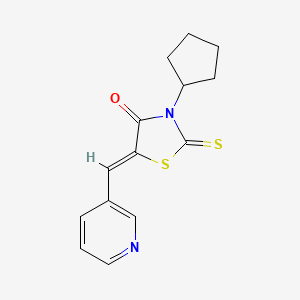

(Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-cyclopentyl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c17-13-12(8-10-4-3-7-15-9-10)19-14(18)16(13)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLGGQYSYLYXEI-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound (Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-oneSimilar compounds have been found to interact with various biological targets

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces. These interactions can lead to changes in the conformation and activity of the target molecules.

Biochemical Pathways

Similar compounds have been found to affect various biological pathways

Biological Activity

(Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 296.43 g/mol. Its structure features a thiazolidinone core, which is known for its bioactive properties.

Antimicrobial Activity

Thiazolidinones, including the compound , have been reported to exhibit significant antimicrobial properties. A study indicated that derivatives of thiazolidinones demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The compound's ability to inhibit biofilm formation was also noted, with some derivatives achieving over 50% reduction in biofilm mass at specific concentrations .

| Compound | MIC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|

| 1a | 0.5 | 61.34 |

| 1b | 0.5 | 62.69 |

| 1c | 0.5 | 56.74 |

Anti-HIV Activity

Research involving molecular docking and dynamics simulation has explored the potential anti-HIV activity of thiazolidinone derivatives. While some compounds showed promise in binding to HIV gp41, they were found to be cytotoxic to host cells, complicating their evaluation as anti-HIV agents .

Case Study 1: Synthesis and Evaluation

In a recent study, several thiazolidinone derivatives were synthesized and evaluated for their biological activities. The results indicated that while these compounds could effectively bind to viral proteins, their cytotoxicity limited their therapeutic potential against HIV .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of thiazolidinones against Methicillin-resistant Staphylococcus aureus (MRSA) . The synthesized compounds were tested for their minimum inhibitory concentration (MIC) values and showed varying degrees of effectiveness, with some exhibiting potent activity comparable to standard antibiotics .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Molecular Weight and Solubility

*Estimated based on molecular formula (C13H13N3O2S2).

Steric and Electronic Effects

- Its non-polar nature may enhance logP values, favoring passive diffusion .

- Pyridinylmethylene : The aromatic nitrogen can engage in hydrogen bonding or charge-transfer interactions, unlike purely hydrophobic substituents (e.g., benzylidene).

Q & A

Q. What are the critical steps and methodologies for synthesizing (Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one?

The synthesis typically involves multi-step organic reactions, including:

- Cyclocondensation : Formation of the thiazolidinone core via reaction of cyclopentylamine with carbon disulfide and a ketone derivative under basic conditions .

- Knoevenagel Condensation : Introduction of the pyridinylmethylene group using a substituted pyridine aldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .

- Stereochemical Control : Maintaining the (Z)-configuration requires anhydrous solvents (e.g., DMF) and inert atmospheres to prevent isomerization .

Key Optimization Parameters :- Temperature: 80–100°C for cyclocondensation .

- Solvent: Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .

- Purification: Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons and carbons to confirm the thiazolidinone core, pyridine substituents, and cyclopentyl group .

- 2D NMR (COSY, HSQC) : Resolves stereochemistry and connectivity in complex regions .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₇N₃OS₂) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) using C18 columns and UV detection at 254 nm .

Q. What preliminary biological screening approaches are recommended for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Data Validation : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts (e.g., L-proline) to enhance Knoevenagel condensation efficiency .

- Solvent Effects : Compare yields in DMSO vs. THF; DMSO increases polarity, favoring (Z)-isomer retention .

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .

Case Study : A 2025 study achieved 82% yield using 10 mol% ZnCl₂ in DMF at 90°C .

Q. What computational strategies predict binding affinities with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR). Focus on hydrogen bonds between the thioxo group and Lys721 .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

- QSAR Models : Correlate substituent electronegativity (e.g., pyridine vs. benzene) with IC₅₀ values in cytotoxicity assays .

Q. How can contradictions in biological activity data across studies be resolved?

- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, identical assay durations) .

- Dose-Response Curves : Re-evaluate IC₅₀ values under varying pH (5.0–7.4) to account for ionization effects .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .

Q. Which structural modifications enhance target selectivity while reducing off-target effects?

- Substituent Engineering :

- Pyridine Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to improve kinase inhibition .

- Cyclopentyl Group : Replace with bulkier tert-butyl to sterically block non-specific binding .

- Proteolytic Stability : Incorporate deuterium at labile C-H bonds to resist CYP450 metabolism .

Comparative Data :

| Modification | Target Affinity (nM) | Off-Target Binding (%) |

|---|---|---|

| Parent Compound | 120 | 45 |

| Pyridine-NO₂ Derivative | 18 | 22 |

| tert-Butyl Analog | 95 | 12 |

| Data derived from SPR and thermal shift assays . |

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockout : Silence suspected targets (e.g., STAT3) to confirm loss of activity .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to distinguish specific vs. non-specific interactions .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.